N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Description
This compound features a 1,3-thiazole core substituted at the 4-position with a 4-cyanophenyl group and at the 2-position with a 5,6,7,8-tetrahydronaphthalene-2-carboxamide moiety. The tetrahydronaphthalene (tetralin) ring provides lipophilicity, while the cyanophenyl group enhances electronic properties, making it a candidate for pharmaceutical or materials science applications.
Properties
IUPAC Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS/c22-12-14-5-7-16(8-6-14)19-13-26-21(23-19)24-20(25)18-10-9-15-3-1-2-4-17(15)11-18/h5-11,13H,1-4H2,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWBSRLZVKPIAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to interact with a variety of biological targets, including enzymes and receptors.
Mode of Action
Thiazole derivatives, which share a similar structure, are known to interact with their targets in a variety of ways, often leading to changes in cellular processes.
Biological Activity
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described by its molecular formula and a molecular weight of approximately 366.44 g/mol. Its structure features a thiazole ring, which is known for contributing to various biological activities.
Antitumor Activity
Research indicates that compounds containing thiazole moieties exhibit notable antitumor properties. For instance, thiazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines. The presence of the cyanophenyl group in this compound enhances its interaction with biological targets, potentially leading to increased cytotoxicity against cancer cells.
Table 1: Summary of Antitumor Activity Studies
The mechanism by which this compound exerts its biological effects involves several pathways:
- Apoptosis Induction : The compound has been shown to promote apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Cell Cycle Arrest : It can induce G1 phase cell cycle arrest, preventing cancer cells from proliferating.
- Target Interaction : Molecular dynamics simulations suggest that the compound interacts predominantly through hydrophobic contacts with target proteins involved in cancer progression.
Study on Cytotoxicity
In a study assessing the cytotoxic effects of various thiazole derivatives including our compound of interest, it was found that modifications on the thiazole ring significantly affected the cytotoxicity profile. The study highlighted that electron-donating groups on the phenyl ring enhanced activity against specific cancer cell lines ( ).
Structure-Activity Relationship (SAR)
The structure-activity relationship studies emphasize the importance of both the thiazole and naphthalene components in enhancing the biological activity of this compound. Substituents on these rings can modulate the potency and selectivity towards cancer cells ( ).
Scientific Research Applications
Antimicrobial Applications
Recent studies have demonstrated the potential of thiazole derivatives, including N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide, in combating microbial resistance. The compound has been evaluated for its in vitro antimicrobial activity against various bacterial strains and fungi.
Case Study: Antimicrobial Activity Evaluation
- Methodology : The compound was tested using the turbidimetric method against Gram-positive and Gram-negative bacteria.
- Results : Promising results were observed with certain derivatives showing significant antimicrobial activity. For instance, compounds derived from similar thiazole structures exhibited effective inhibition against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The anticancer potential of this compound has been a focal point of research. Its structural features suggest it may interact with cancer cell pathways.
Case Study: Anticancer Screening
- Cell Lines Used : The compound was tested on human breast adenocarcinoma (MCF-7) cells.
- Findings : In vitro studies indicated that certain derivatives showed significant cytotoxic effects. For example, compounds similar to this structure were found to inhibit cell proliferation effectively at low concentrations (IC50 values comparable to established chemotherapeutics) .
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding interactions between the compound and various biological targets. These studies provide insights into how structural modifications can enhance biological activity.
Findings from Molecular Docking
- Binding Affinity : The docking results indicated strong binding affinities with specific receptors associated with cancer pathways.
- Implications for Drug Design : These findings suggest that modifications to the thiazole ring or the naphthalene moiety could lead to more potent derivatives .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves multi-step reactions that allow for structural variations. Understanding the structure-activity relationship is crucial for developing more effective compounds.
Synthesis Overview
- The compound can be synthesized through a series of reactions involving thiazole formation and subsequent coupling with naphthalene derivatives.
- Variations in substituents on the thiazole or naphthalene rings can significantly alter biological activity .
Potential for Further Research
The diverse applications of this compound highlight its potential as a lead compound in drug discovery. Continued research into its pharmacological properties and mechanisms of action is warranted.
Comparison with Similar Compounds
Key Research Findings
- Bioactivity : Thiazoles with carboxamide groups (e.g., target compound) are often prioritized in drug discovery due to their balance of solubility and membrane permeability .
- Synthetic Flexibility : Hydrazide-thiazole hybrids (e.g., 9f) enable rapid diversification via condensation or cyclization reactions .
- Material Properties: Azo-thiazole dyes demonstrate how minor structural changes (e.g., diazenyl groups) pivot applications from pharmaceuticals to industrial chemistry .
Q & A
Q. What computational frameworks support the development of a feedback loop between experimental synthesis and theoretical modeling?
- Methodology : Adopt the ICReDD approach, where quantum mechanical calculations (e.g., transition-state searches) guide experimental condition selection. Use Bayesian optimization to iteratively refine synthetic routes based on empirical data. Share results in FAIR (Findable, Accessible, Interoperable, Reusable) databases to accelerate community-wide discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
